Indolylglucosinolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

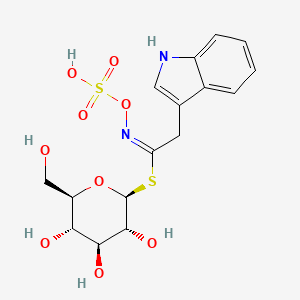

Indolylmethylglucosinolate is a glucosinolate that is the conjugate base of indolylmethylglucosinolic acid. It is a conjugate base of an indolylmethylglucosinolic acid.

科学研究应用

Health Benefits and Cancer Prevention

Indolylglucosinolate and its hydrolysis products, particularly isothiocyanates, have been extensively studied for their anticancer properties. Epidemiological studies indicate that a diet rich in glucosinolates is associated with a reduced risk of various cancers, including breast, prostate, and colon cancer. For instance, one study highlighted that the consumption of cruciferous vegetables correlates with lower cancer incidence due to the bioactive compounds released during glucosinolate hydrolysis .

Case Study: Broccoli Consumption and Cancer Risk

A longitudinal study involving over 74,000 women from the Nurses' Health Study found that higher intake of glucosinolates was linked to a reduced risk of breast cancer. Specifically, participants consuming more than three servings of cruciferous vegetables per week demonstrated a significant reduction in cancer risk compared to those consuming less than one serving per month .

Cardiovascular Health

Recent research has also explored the relationship between indolylglucosinolates and cardiovascular health. While some studies suggest a potential increase in coronary heart disease risk associated with high glucosinolate intake, the evidence remains inconclusive regarding indolylglucosinolates specifically. Further investigation into the cardioprotective effects of these compounds is warranted .

Microbial Production and Biotechnology

The production of this compound through microbial fermentation represents a promising biotechnological application. Researchers have successfully engineered Saccharomyces cerevisiae to produce indolylglucosinolates by introducing multi-gene pathways from Arabidopsis thaliana. This innovative approach not only demonstrates the feasibility of microbial production but also paves the way for large-scale synthesis of beneficial glucosinolates for human health applications .

Table: Comparison of Production Methods for this compound

| Method | Description | Advantages |

|---|---|---|

| Microbial Fermentation | Engineering yeast to express glucosinolate pathways | Scalable production |

| Plant Breeding | Crossbreeding for increased glucosinolate content | Natural product enhancement |

| Genetic Engineering | Transgenic plants designed for high yield | Targeted biosynthesis |

Agricultural Applications

Indolylglucosinolates play a role in plant defense mechanisms against pests and diseases. The incorporation of these compounds into agricultural practices can enhance crop resilience. For example, biofumigation using glucosinolates has been shown to suppress soil-borne pathogens effectively .

Case Study: Biofumigation in Brassica Crops

Research indicates that incorporating brassica cover crops into rotations can significantly reduce nematode populations due to the release of glucosinolates during decomposition. This method offers an environmentally friendly alternative to synthetic pesticides .

Functional Foods Development

The health-promoting properties of indolylglucosinolates have led to their incorporation into functional foods aimed at enhancing public health. Products enriched with these compounds are being developed to provide consumers with additional health benefits beyond basic nutrition.

Commercial Example: Beneforté™ Broccoli

Beneforté™ is a commercially available broccoli variety bred for higher levels of glucosinolates, particularly 4-methylsulfinylbutyl glucosinolate. This product has been marketed as a superfood due to its enhanced health benefits, including improved detoxification enzyme induction in human cell cultures .

化学反应分析

Key Chemical Reactions

-

Hydrolysis Indolylglucosinolates undergo hydrolysis, a reaction that can be mediated by PEN2 .

-

Glutathione Conjugation The glutathione S-transferases (GSTs) are involved in the conjugation of GSH with unstable indol-3-ylmethyl-ITCs that are formed upon hydrolysis. GSTU13 is the enzyme that conjugates GSH with unstable indol-3-ylmethyl-ITCs .

-

Breakdown Indol-3-ylmethyl-ITCs are highly unstable and react easily with nucleophilic centers, even water, by releasing a thiocyanate ion (SCN-) .

Enzyme Interactions

-

CYP83A1 and CYP83B1 These enzymes act on different substrates with varying efficiencies, as indicated by their kinetic parameters :

Table 1: Kinetic parameters of CYP83A1 and CYP83B1

Substrate CYP83A1 (Km) CYP83A1 (Kcat) CYP83A1 (Kcat/Km) CYP83B1 (Km) CYP83B1 (Kcat) CYP83B1 (Kcat/Km) Indole-3-acetaldoxime 150 ± 15 140 ± 10 0.93 3.1 ± 0.4 52 ± 2 16 p-Hydroxyphenylacetaldoxime 156 ± 16 26 ± 1.1 0.17 65 ± 8 14 ± 1.4 0.22 Phenylacetaldoxime 556 ± 92 25 ± 3.8 0.045 188 ± 23 47 ± 2.1 0.25

Note: Km is expressed in μM, and Kcat is expressed in min-1.

-

GSTU13 Functions in the pathogen- and flg22-triggered formation of compounds, suggesting it catalyzes in planta conjugation of indol-3-ylmethyl-ITCs with GSH .

Biological Activities

-

Enzyme Inhibition Glucobrassicin derivative (G4) demonstrates inhibitory properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

-

Immune Response Indole glucosinolates (IGs) and glutathione (GSH) perform key functions in the immune system of plants .

Microbial Production

属性

分子式 |

C16H20N2O9S2 |

|---|---|

分子量 |

448.5 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12+/t11-,13-,14+,15-,16+/m1/s1 |

InChI 键 |

DNDNWOWHUWNBCK-NMIPTCLMSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。